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molecular formula C16H29BrO B8465177 1-Bromo-11-methoxy-3,7,11-trimethyldodeca-2,4-diene CAS No. 62427-80-9

1-Bromo-11-methoxy-3,7,11-trimethyldodeca-2,4-diene

Cat. No. B8465177
M. Wt: 317.30 g/mol
InChI Key: HGQUPUIOQIGQRT-UHFFFAOYSA-N
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Patent
US03970704

Procedure details

To a solution of 1.90 g. of 11-methoxy-3,7,11-trimethyldodeca-2,4-dien-1-ol in 20 ml. of ether is added a solution of 0.80 g. of phosphorus tribromide in 10 ml. of ether, under nitrogen, with stirring at -50°. The reaction mixture is stirred for three hours at -60° to -40° and then poured into ice water, which is then washed with sodium bicarbonate solution water and brine, dried over calcium sulfate and evaporated under reduced pressure to yield 11-methoxy-3,7,11-trimethyldodeca-2,4-dienyl bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH3:18])([CH3:17])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:16])[CH2:8][CH:9]=[CH:10][C:11]([CH3:15])=[CH:12][CH2:13]O.P(Br)(Br)[Br:20]>CCOCC>[CH3:1][O:2][C:3]([CH3:18])([CH3:17])[CH2:4][CH2:5][CH2:6][CH:7]([CH3:16])[CH2:8][CH:9]=[CH:10][C:11]([CH3:15])=[CH:12][CH2:13][Br:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCCC(CC=CC(=CCO)C)C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for three hours at -60° to -40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is then washed with sodium bicarbonate solution water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(CCCC(CC=CC(=CCBr)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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